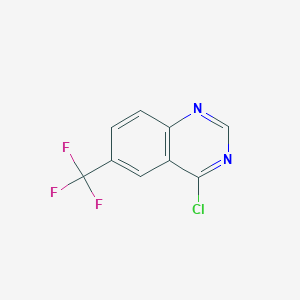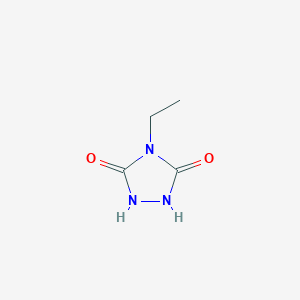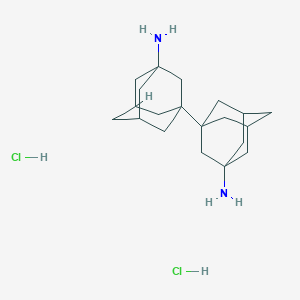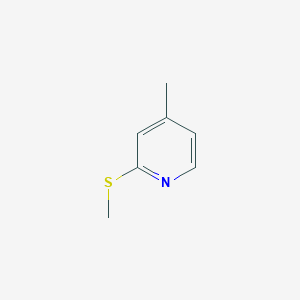
4-クロロ-6-(トリフルオロメチル)キナゾリン
概要
説明
4-Chloro-6-(trifluoromethyl)quinazoline, more commonly known as TFQ, is an important synthetic compound used in various scientific applications. It is a heterocyclic compound with a five-membered ring structure composed of one nitrogen atom and four carbon atoms. This compound has been widely used in organic synthesis, medicinal chemistry, and other scientific research applications due to its wide range of properties.
科学的研究の応用
抗腫瘍活性
4-クロロ-6-(トリフルオロメチル)キナゾリン誘導体は、その抗腫瘍特性について広範囲にわたって研究されてきました。 これらの化合物は、Eca-109、A549、PC-3、MGC-803など、さまざまなヒト癌細胞株に対してかなりの抗増殖活性を示します . 例えば、特定の誘導体は、癌細胞における細胞遊走とコロニー形成を阻害し、細胞アポトーシスを誘導し、S期で細胞周期を停止させることが示されています . これは、それらが新しい抗腫瘍剤の開発のための貴重なリード化合物としての可能性があることを示唆しています。
合成方法
キナゾリン誘導体の合成は、その生物学的および薬理学的特性のために、研究の重要な分野です。 最近の進歩には、C-H活性化やカスケード反応などの技術を用いた、これらの誘導体の合成のための金属触媒アプローチが含まれます . これらの方法は、さまざまな薬学的な用途についてさらに評価できる新しい化合物を作り出すために不可欠です。
広範な薬効
キナゾリン誘導体は、抗真菌性、抗ウイルス性、抗糖尿病性、抗癌性、抗炎症性、抗菌性、および抗酸化性効果を含む、幅広い薬効で知られています . この幅広いスペクトルを持つ活性は、それらを創薬と設計のための重要な焦点とし、さまざまな疾患の新しい薬剤の開発につながる可能性があります。
薬理効果
キナゾリン誘導体の薬理効果は多様です。 それらは、高血圧(例:ドキサゾシン)、慢性移植片対宿主病(例:ツカティニブ)、および特に癌(例:ゲフィチニブ、エルロチニブ、アファチニブ、イデラリシブ)などの状態を治療する際の有効性のために、薬物候補の開発に適用されてきました . 創薬におけるそれらの汎用性は、溶解性、親油性、極性を修正し、効力と選択性を高める能力に起因しています。
材料科学
薬化学を超えて、キナゾリン誘導体は材料科学でも用途があります。 それらの独自の特性により、機能性有機材料や農薬での使用に適しています . キナゾリンコアは、いくつかの天然物や医薬品における重要な成分であり、この分野における重要性を強調しています。
創薬
創薬において、キナゾリン誘導体は、さまざまな天然物、医薬品、農薬に広く存在することから貴重です . それらは、潜在的な治療用途を持つ化合物の合成における基本的な構成要素として役立ち、継続的な研究と開発の対象となっています。
Safety and Hazards
4-Chloro-6-(trifluoromethyl)quinazoline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment, and exposure should be avoided .
作用機序
Target of Action
Quinazoline derivatives have been reported to exhibit activity against epidermal growth factor .
Mode of Action
Quinazoline derivatives are known to inhibit the activity of certain growth factors .
Biochemical Pathways
Quinazoline derivatives are known to interfere with the signaling pathways of certain growth factors .
Result of Action
Quinazoline derivatives are known to inhibit the activity of certain growth factors, which can lead to anti-proliferative effects .
特性
IUPAC Name |
4-chloro-6-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNBXNWWYXBHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610559 | |
| Record name | 4-Chloro-6-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16499-64-2 | |
| Record name | 4-Chloro-6-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)







![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)

